

Analytical methods for (4-Methoxy-cyclohexyl)-methyl-amine characterization

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Compound of Interest

Compound Name: (4-Methoxy-cyclohexyl)-methyl-amine

CAS No.: 161715-65-7

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An In-Depth Technical Guide to the Analytical Characterization of **(4-Methoxy-cyclohexyl)-methyl-amine**

Abstract

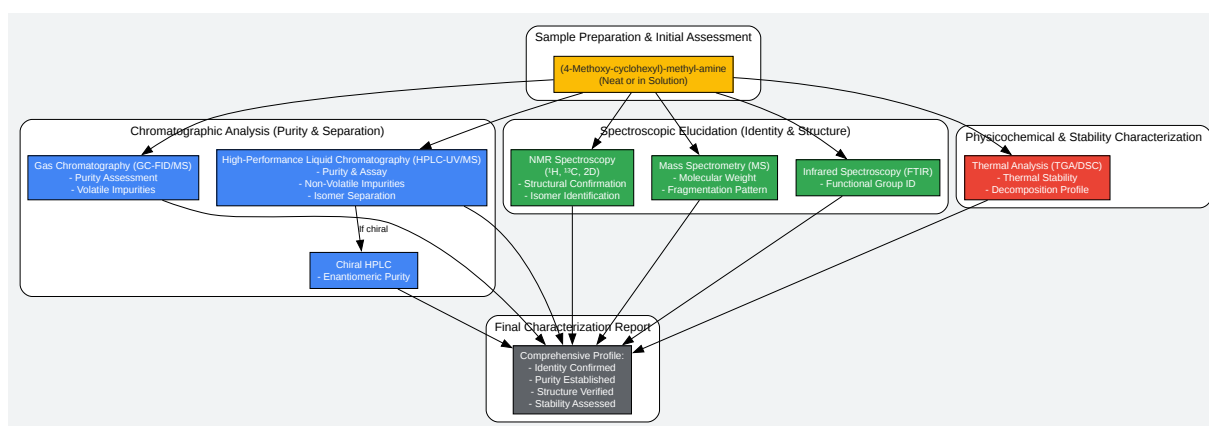
This comprehensive application note provides a detailed framework and validated protocols for the analytical characterization of **(4-Methoxy-cyclohexyl)-methyl-amine**. This molecule, possessing structural motifs relevant to pharmaceutical intermediates and research chemicals, requires a multi-faceted analytical approach to unequivocally determine its identity, purity, structure, and stability. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the selection of specific techniques. We will cover chromatographic separations, spectroscopic elucidation, and thermal analysis, integrating data to form a complete analytical profile.

Introduction and Analytical Strategy

(4-Methoxy-cyclohexyl)-methyl-amine is a secondary amine featuring a substituted cyclohexane ring. The presence of multiple stereocenters (cis/trans isomers of the 4-substituted ring) and a chiral center (depending on the substitution pattern) necessitates a robust suite of analytical methods for full characterization. Impurities, isomers, and degradation products must be identified and quantified to ensure the quality and safety of any product derived from this compound.

Our analytical strategy is built upon an orthogonal approach, where data from multiple, independent techniques are integrated to provide a comprehensive and reliable characterization. This ensures that weaknesses in one method are compensated for by the strengths of another, adhering to the principles of modern analytical quality control.

The overall workflow for characterization is depicted below.



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Caption: Integrated workflow for the characterization of **(4-Methoxy-cyclohexyl)-methyl-amine**.

Chromatographic Methods for Purity and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products. Given the amine functionality, specific precautions are necessary to achieve good peak shape and resolution.

Gas Chromatography (GC)

Rationale: GC is an excellent technique for analyzing volatile and thermally stable compounds like **(4-Methoxy-cyclohexyl)-methyl-amine**. However, the basic nature of amines can lead to strong interactions with acidic silanol groups on standard silica-based columns, resulting in severe peak tailing and poor quantification.[1] To counteract this, a deactivated column with a basic character is required.[1] Coupling GC with a Mass Spectrometer (GC-MS) is highly effective for both separation and identification of volatile impurities.

Detailed Experimental Protocol (GC-FID):

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column Selection: An Agilent CP-Sil 13 CB or similar mid-polarity column with basic deactivation is recommended.[2] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent like isopropanol or acetonitrile.
- GC Conditions:
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1.0 µL.

- Split Ratio: 50:1 (adjust as needed based on concentration).
- Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 5 minutes.
- Detector Temperature (FID): 300 °C.
- Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Identify any impurities by comparing their retention times to known standards or by using GC-MS.

Parameter	Condition	Rationale
Column	Agilent CP-Sil 13 CB (or equivalent)	Mid-polarity with basic deactivation to prevent amine adsorption and peak tailing.[1] [2]
Carrier Gas	Helium	Inert gas providing good efficiency.
Injector Temp.	250 °C	Ensures complete and rapid volatilization without thermal degradation.[3]
Oven Program	60 °C to 280 °C	Provides separation of early-eluting volatile impurities and later-eluting components.
Detector (FID)	FID at 300 °C	Highly sensitive to organic compounds and provides a robust quantitative response.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile technique for purity assessment and is particularly useful for analyzing non-volatile impurities or thermally labile compounds. Since **(4-Methoxy-cyclohexyl)-methyl-amine** lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. For separating the potential cis/trans diastereomers and enantiomers, chiral HPLC is required.[4] Polysaccharide-based chiral stationary phases (CSPs) are often effective for a wide range of chiral compounds, including amines.[5]

Detailed Experimental Protocol (Reversed-Phase HPLC-UV):

- Instrument: An HPLC system with a UV detector.
- Column Selection: A C18 column with low silanol activity (e.g., Newcrom R1) is suitable to minimize peak tailing.[6] Dimensions: 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
 - Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
 - Rationale: The acidic modifier improves peak shape by protonating the amine and minimizing interactions with residual silanols. Formic acid is preferred for MS compatibility.
- Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 210 nm.
 - Gradient Program:

- 5% B to 95% B over 20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to 5% B and equilibrate for 5 minutes.
- Data Analysis: Perform area percent calculation to determine purity. Validate the method for accuracy, precision, linearity, and range as per ICH guidelines.[7][8]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. 2D NMR techniques (like COSY and HSQC) can be used to confirm assignments. Based on related structures like N-methylcyclohexylamine, characteristic shifts can be predicted.[9][10]

Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3):

Assignment	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
N-H	0.8 - 1.5 (broad s)	-	Disappears upon D ₂ O exchange.[9]
N-CH ₃	~2.4 (s, 3H)	~34	Characteristic sharp singlet for N-methyl group.[9]
CH-N	~2.3 - 2.6 (m, 1H)	~55-60	Deshielded proton attached to the same carbon as nitrogen.
CH-O	~3.1 - 3.4 (m, 1H)	~75-80	Deshielded proton attached to the same carbon as the methoxy group.
O-CH ₃	~3.3 (s, 3H)	~56	Characteristic singlet for the methoxy group.
Cyclohexyl CH ₂	~1.0 - 2.0 (m)	~25-35	Complex multiplets for the remaining cyclohexane ring protons.

Detailed Experimental Protocol (NMR):

- Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[10]
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - ¹H NMR: Acquire 16-32 scans.
 - ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

- 2D NMR (if needed): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ^1H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlation data. Compare the observed spectra with the predicted values to confirm the structure.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and structural information through its fragmentation pattern. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a quick check for identity.[9] The characteristic fragmentation for alkylamines is α -cleavage, where the C-C bond nearest to the nitrogen is broken.[9]

- Expected Molecular Ion (M^+): $m/z = 143$ (for $\text{C}_8\text{H}_{17}\text{NO}$)
- Expected $[\text{M}+\text{H}]^+$: $m/z = 144$

Detailed Experimental Protocol (GC-EI-MS):

- Instrument: A GC-MS system operating in Electron Ionization (EI) mode.
- GC Conditions: Use the same conditions as described in the GC-FID protocol (Section 2.1).
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak at m/z 143. Analyze the fragmentation pattern, looking for characteristic α -cleavages (e.g., loss of a methyl group, or cleavage within the cyclohexane ring adjacent to the C-N bond) to support the proposed structure.

Infrared (IR) Spectroscopy

Rationale: FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.^[11] For **(4-Methoxy-cyclohexyl)-methyl-amine**, key absorptions will confirm the presence of the N-H bond (secondary amine), C-O ether linkage, and C-H bonds.

Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Appearance
N-H Stretch (Secondary Amine)	3300 - 3500	Single, sharp, weak-to-medium band. ^[9]
C-H Stretch (sp ³ Aliphatic)	2850 - 3000	Strong, sharp bands.
C-O Stretch (Ether)	1070 - 1150	Strong, characteristic band.
N-H Bend	1550 - 1650	Medium, broad band.

Detailed Experimental Protocol (ATR-FTIR):

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.^[10]
- Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.^[12]
- Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.

Thermal Analysis

Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of a compound.^[13] TGA measures mass loss as a function of temperature, identifying the decomposition temperature, while DSC measures heat flow, revealing melting points, boiling points, and other

thermal events.[14] This information is vital for determining safe handling, storage, and processing conditions.

Detailed Experimental Protocol (TGA & DSC):

- Instrument: A simultaneous TGA/DSC analyzer or separate instruments.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA/DSC pan.[13]
- Experimental Conditions:
 - Atmosphere: Nitrogen, flow rate of 50 mL/min (to prevent oxidation).
 - Temperature Program: Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.[13]
- Data Analysis:
 - TGA Curve: Analyze the mass vs. temperature plot to determine the onset temperature of decomposition (Tonset).
 - DSC Curve: Analyze the heat flow vs. temperature plot to identify endothermic events (like boiling) or exothermic events (like decomposition).[15]

Method Validation

For use in a regulated environment, such as pharmaceutical development, all analytical methods described must be validated to ensure they are suitable for their intended purpose.[8] [16] Validation demonstrates that the method is accurate, precise, specific, linear, and robust. [17] Key parameters to evaluate according to ICH Q2(R1) guidelines include:

- Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.
- Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

- Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[7]
- Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

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